(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile
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Overview
Description
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a nitrile group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-benzo[d]imidazole with an appropriate aldehyde, followed by a Knoevenagel condensation with malononitrile. The reaction conditions often require the use of a base, such as piperidine, and an organic solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrial applications of this compound include its use in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile
- (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile
Uniqueness
Compared to similar compounds, (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile is unique due to the presence of the ortho-tolyl group. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12-7-3-4-8-13(12)17(22)14(11-19)18-20-15-9-5-6-10-16(15)21(18)2/h3-10,22H,1-2H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAIPCWQTPHZKY-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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